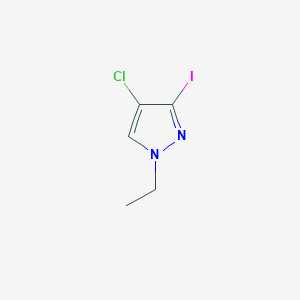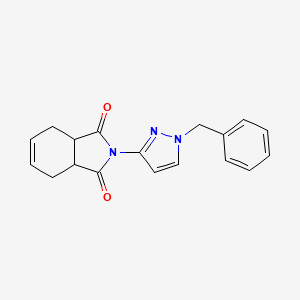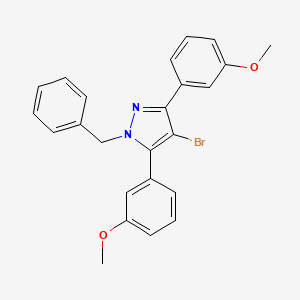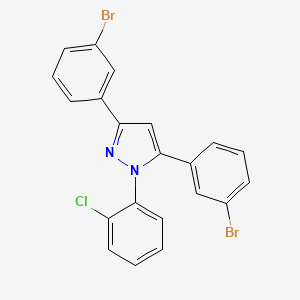![molecular formula C24H16Cl2F4N2O2 B10911561 1-(2,4-dichlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10911561.png)
1-(2,4-dichlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 2,4-dichlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorobenzyl chloride under basic conditions.
Attachment of the difluoromethoxyphenyl groups: This is typically done through a nucleophilic substitution reaction using appropriate difluoromethoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
1-(2,4-dichlorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine: Another compound with similar structural features.
Uniqueness
1-(2,4-dichlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H16Cl2F4N2O2 |
|---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C24H16Cl2F4N2O2/c25-17-6-1-16(20(26)11-17)13-32-22(15-4-9-19(10-5-15)34-24(29)30)12-21(31-32)14-2-7-18(8-3-14)33-23(27)28/h1-12,23-24H,13H2 |
InChI Key |
OTCZYNITALKRIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(methylsulfanyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B10911489.png)


![Methyl 3,3,3-trifluoro-2-{4-[(3-fluorobenzoyl)amino]phenyl}-2-hydroxypropanoate](/img/structure/B10911501.png)

![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911512.png)
![4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10911514.png)

![5-ethyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10911532.png)
![1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione](/img/structure/B10911538.png)
![(4Z)-5-methyl-4-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylidene}-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10911545.png)
![3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10911552.png)

